molecular formula C9H12BrNO2 B14577867 3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide CAS No. 61190-34-9

3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide

Cat. No.: B14577867
CAS No.: 61190-34-9
M. Wt: 246.10 g/mol
InChI Key: YHPLXTJHMNJMIR-UHFFFAOYSA-N
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Description

3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide typically involves the reaction of resorcinol with diethylamine to form the phenoxide anion and electrophilic diethylamine . This intermediate can then undergo further reactions to form the desired chromene structure. The reaction conditions often involve the use of methanol and calcium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve one-pot synthesis techniques, which are advantageous for their efficiency and reduced reaction times. These methods often use recyclable catalysts and green methodologies to minimize byproducts and enhance yields .

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromenone derivatives, while reduction reactions may produce dihydrochromene derivatives.

Scientific Research Applications

3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific amino and hydroxyl functional groups, which may confer unique biological activities and chemical reactivity. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications.

Properties

CAS No.

61190-34-9

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

3-amino-3,4-dihydro-2H-chromen-6-ol;hydrobromide

InChI

InChI=1S/C9H11NO2.BrH/c10-7-3-6-4-8(11)1-2-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H

InChI Key

YHPLXTJHMNJMIR-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)O)N.Br

Origin of Product

United States

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